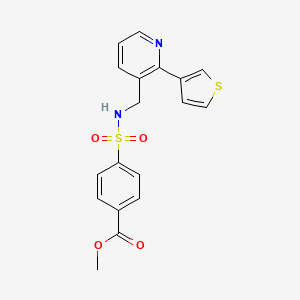

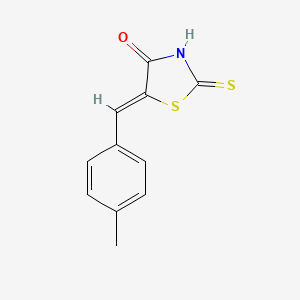

(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

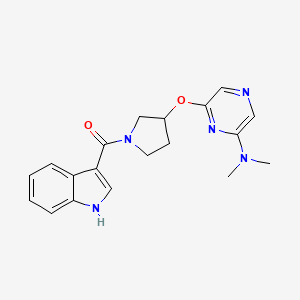

The compound "(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one" is a thiazole derivative, which is a class of heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with mercapto groups and thiazole rings are discussed, which can provide insights into the chemistry of such compounds.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the formation of the thiazole ring and the introduction of various substituents. For example, the synthesis of 2-mercaptothieno[3,2-d]- and 2-mercaptobenzo[4, 5]thieno[2,3-d]thiazoles was achieved by the reduction of disulfides with sodium hydrosulfite or sodium sulfide in the presence of carbon disulfide . Similarly, 2-mercapto-4-aryl-4H-1,2,3,4,5,6-hexahydrobenzo[b]quinazolines were synthesized and further reacted with chloroacetic acid and aromatic aldehydes to yield various thiazoloquinazoline derivatives . These methods may be relevant to the synthesis of the compound , suggesting that similar reductive strategies or condensation reactions could be employed.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by spectroscopic methods and theoretical calculations. For instance, the molecular structure and vibrational spectra of 5-mercapto-1-methyltetrazole were studied using low-temperature matrix-isolation, solid-state infrared spectroscopy, and DFT calculations . The crystal structures of mercapto functionalized 1,3,4-thiadiazoles were determined by X-ray crystallography, revealing the presence of N-H⋯S hydrogen bonding . These studies highlight the importance of spectroscopic and computational techniques in elucidating the structure of thiazole derivatives, which would be applicable to the compound "(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one".

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, often facilitated by the mercapto group. The mercapto group can act as a nucleophile, as seen in the electrooxidative/Michael-type sequential reactions of dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole, leading to the formation of polyfunctional tetrazolic thioethers . Additionally, mercapto-quinazolinone analogues were synthesized and evaluated for antitumor activity, demonstrating the potential for thiazole derivatives to participate in bioactive compound synthesis . These reactions are indicative of the chemical versatility of thiazole derivatives, including the potential reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of mercapto and other functional groups can affect properties such as solubility, melting point, and reactivity. For example, the mercapto group in 2-mercapto-5-methyl-1,3,4-thiadiazole forms a thioamide tautomer and participates in N-H⋯S hydrogen bonding, which can impact the compound's solid-state properties . The synthesis and reactions of 2-mercapto-4-aryl-4H-1,2,3,4,5,6-hexahydrobenzo[h]quinazolines also suggest that the mercapto group can lead to the formation of various heterocyclic systems with distinct properties . These insights can be extrapolated to predict the properties of "(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one".

Applications De Recherche Scientifique

Nematicidal and Antibacterial Agents

Compounds related to (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one have shown potential as nematicidal and antibacterial agents. For instance, novel methylene-bis-thiazolidinone derivatives, which are closely related to the structure , have been synthesized and evaluated for their nematicidal and antibacterial activities. These compounds were prepared using a one-pot procedure and exhibited significant biological activity (Srinivas, Nagaraj, & Reddy, 2008).

Spectroscopic and Photochemical Studies

Studies on compounds structurally similar to (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one have focused on understanding their molecular structure and photochemical properties. For instance, research on 5-mercapto-1-methyltetrazole has provided insights into its vibrational spectra, structural properties, and photochemical processes, which are relevant to the broader class of mercapto-thiazoles (Gómez-Zavaglia et al., 2006).

Antitumor and Antimicrobial Activities

Certain derivatives of 2-mercapto thiazoles, which share a similar core structure with (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one, have been synthesized and evaluated for their antitumor and antimicrobial activities. These compounds, such as some novel-fused and spiro heterocycles derived from a 2(3H)-furanone derivative, have shown promising antitumor and antimicrobial properties (Abou-Elmagd & Hashem, 2016).

Potential as Ionophores in Sensor Applications

Mercapto thiadiazoles, similar in structure to the compound , have been studied as ionophores in carbon paste sensors for detecting metal ions like Cu(II). This suggests potential applications of (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one in the field of sensor technology and metal ion detection (Mashhadizadeh, Khani, Foroumadi, & Sagharichi, 2010).

Propriétés

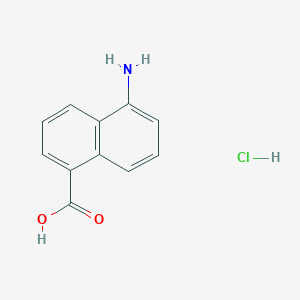

IUPAC Name |

(5E)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS2/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXPMQHOSGNELK-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2(1H)-Pyrimidinone, 4-amino-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-](/img/structure/B2509629.png)

![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2509630.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2509631.png)

![5,5-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B2509641.png)

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509642.png)

![N-Methyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2509645.png)